3-Benzyl-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-methylpiperidine is a piperidine derivative, characterized by a benzyl group attached to the third carbon and a methyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl glycine ethyl ester with suitable reagents to form the piperidine ring . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods focus on optimizing yield and safety. For instance, a novel preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine involves a folding condensation process, which avoids the use of extremely dangerous chemicals and ensures high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its piperidine form.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidines.
Substitution: Various substituted piperidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-methylpiperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-methylpiperidine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors in the brain, influencing neurological pathways. The exact pathways and molecular targets are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 3-Benzyl-1-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Eigenschaften
CAS-Nummer |
85237-73-6 |
---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI-Schlüssel |
KTGLLSVNOMWZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.